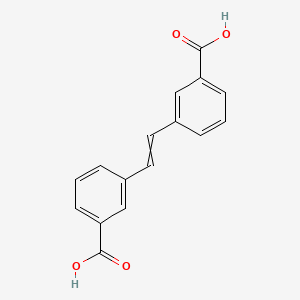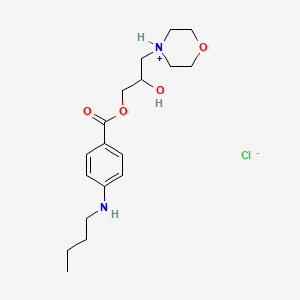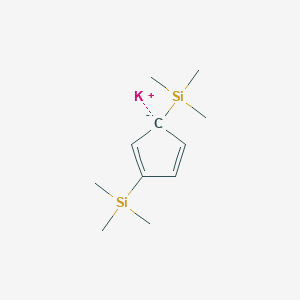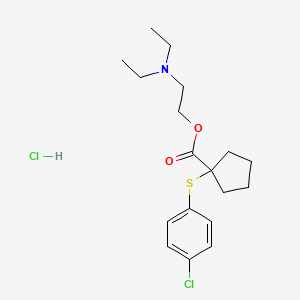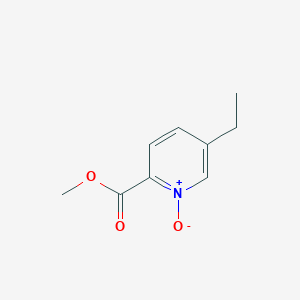
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate typically involves the reaction of ethyl acetoacetate with 2-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl group from ethyl acetoacetate replaces the chlorine atom in 2-chloropyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer activity.
類似化合物との比較
Similar Compounds
- Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-3-carboxylate
- Ethyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate
- Methyl 5-methyl-1-oxo-1lambda~5~-pyridine-2-carboxylate
Uniqueness
Methyl 5-ethyl-1-oxo-1lambda~5~-pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the ester group at the 2-position provides a distinct structural framework that can be exploited for various applications. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile building block in synthetic chemistry.
特性
CAS番号 |
106154-42-1 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 5-ethyl-1-oxidopyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-7-4-5-8(9(11)13-2)10(12)6-7/h4-6H,3H2,1-2H3 |
InChIキー |
JSDKJZFSVWTSSI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C[N+](=C(C=C1)C(=O)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



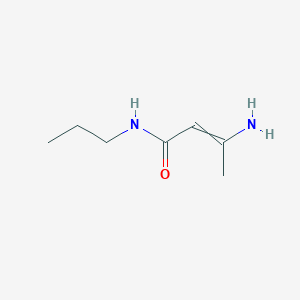
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)


![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
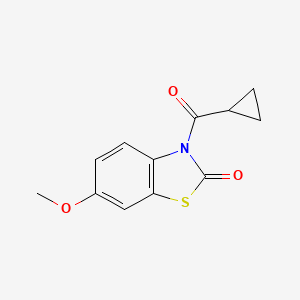
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)
